A short peptide that preferentially binds c-MYC G-quadruplex DNA†
Chemical Communications Pub Date: 2020-07-01 DOI: 10.1039/D0CC02954H
Abstract
G-quadruplexes (G4s) are non-canonical DNA secondary structures. The identification of selective tools to probe individual G4s over the ∼700 000 found in the human genome is key to unravel the biological significance of specific G4s. We took inspiration from a crystal structure of the bovine DHX36 helicase bound to the G4 formed in the promoter region of the oncogene c-MYC to identify a short peptide that preferentially binds MYC G4 with nM affinity over a small panel of parallel and non-parallel G4s tested.
![Graphical abstract: A short peptide that preferentially binds c-MYC G-quadruplex DNA](http://scimg.chem960.com/usr/1/D0CC02954H.jpg)
Recommended Literature
- [1] Decorating WSe2 nanosheets with ultrafine Ru nanoparticles for boosting electrocatalytic hydrogen evolution in alkaline electrolytes†
- [2] Dimethyl yellow-based colorimetric chemosensors for “naked eye” detection of Cr3+ in aqueous media via test papers†
- [3] Insights into the past and future of Janus-di-N-heterocyclic carbenes
- [4] Contents
- [5] Photoinduced chemical reaction in NO2–C2H4 Van der Waals complex: detection of vinyloxyl and formyl radicals and hydrogen atoms
- [6] Contents list
- [7] Overpotential at very low current densities. The deposition of hydrogen from aqueous and nonaqueous electrolytes
- [8] Inorganic chemistry
- [9] A general synthesis of aromatic amides via palladium-catalyzed direct aminocarbonylation of aryl chlorides†
- [10] Contents
![Chemical Communications](https://scimg.chem960.com/usr/1/CC059091.jpg)
Journal Name:Chemical Communications
Research Products
-
CAS no.: 10432-84-5